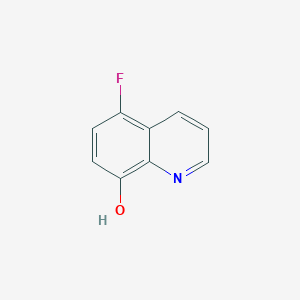

5-Fluoro-8-quinolinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276920 | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

387-97-3 | |

| Record name | 387-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 5-Fluoro-8-quinolinol, a key intermediate in the development of various pharmaceutical agents. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction workflow.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the construction of the quinoline ring system through well-established reactions, primarily the Skraup synthesis and its variations. This approach involves the cyclization of an appropriately substituted aminophenol with a three-carbon electrophile.

Skraup Synthesis: A Classic Approach

The Skraup synthesis is a cornerstone in quinoline chemistry, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, the logical precursor is 2-amino-4-fluorophenol.

Reaction Scheme:

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol. Subsequent cyclization and oxidation yield the final quinoline product. While a robust method, the classic Skraup reaction is known for its often vigorous and sometimes violent nature, requiring careful control of reaction conditions.

A general procedure adaptable for this synthesis is as follows:

General Experimental Protocol (Adapted Skraup Synthesis):

A solution of the required 2-aminophenol (in this case, 2-amino-4-fluorophenol) is prepared in aqueous hydrochloric acid (e.g., 6 N HCl) and heated to reflux.[1] Acrolein, or a suitable precursor, is then added dropwise to the refluxing solution. The reaction mixture is maintained at reflux for a specified period to ensure complete cyclization. After cooling, the reaction mixture is neutralized with a base (e.g., 6 N NaOH) to a pH of approximately 7. The product is then extracted using an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved through column chromatography.

Quantitative Data Summary for Skraup-type Synthesis

| Starting Material | Reagents | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-amino-4-fluorophenol | Acrolein, HCl | (Not specified in general procedure) | Water/EtOAc | Reflux | 2+ | Data not available |

| o-aminophenol | Acrolein, HCl, Acetic Acid | o-nitrophenol | Water | 90-100 | 5 | 136 (based on o-aminophenol) |

Logical Workflow for Skraup Synthesis of this compound

Caption: Skraup synthesis workflow for this compound.

Alternative Synthesis Routes

While the Skraup synthesis is a primary method, other strategies can be employed to construct the this compound scaffold.

Friedländer Synthesis

The Friedländer synthesis offers an alternative route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method could potentially be adapted for the synthesis of this compound, although specific examples in the literature are less common than the Skraup approach.

Synthesis from 8-Aminoquinoline Derivatives

Another potential, though less direct, route involves the diazotization of a corresponding 5-fluoro-8-aminoquinoline followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. This multi-step process would require the initial synthesis of the fluorinated 8-aminoquinoline.

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The biological activity of this compound is an active area of research. One of the key mechanisms of action for 8-hydroxyquinolines is their ability to chelate metal ions, which can disrupt essential enzymatic processes in pathogens and cancer cells.

Recent studies on other 8-hydroxyquinoline derivatives have implicated their involvement in the inhibition of enzymes such as FoxM1, a transcription factor involved in cell proliferation and migration in cancer.[5] While the specific signaling pathways modulated by this compound are not yet fully elucidated, a hypothetical pathway based on the known activities of related compounds can be proposed.

Hypothetical Signaling Pathway Inhibition by this compound

Caption: Potential mechanism of this compound action.

References

- 1. rsc.org [rsc.org]

- 2. iipseries.org [iipseries.org]

- 3. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 5-Fluoro-8-Quinolinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including potent antimicrobial and anticancer properties. The introduction of a fluorine atom at the C-5 position of this scaffold can significantly enhance its metabolic stability and membrane permeability, leading to improved therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 5-fluoro-8-quinolinol and its derivatives, with a focus on their anticancer and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. The primary proposed mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell cycle regulation. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound and related derivatives against several cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (amelanotic melanoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not specified | [1] |

| MDA-MB-231 (breast adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not specified | [1] | |

| A549 (lung adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not specified | [1] | |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji (Burkitt's lymphoma) | 5-10 fold lower than Clioquinol | Clioquinol | Not specified | [2] |

Note: Data for direct this compound anticancer activity is limited in the provided search results. The table includes closely related 5-substituted 8-hydroxyquinoline derivatives to provide context for the potential of this scaffold.

Experimental Protocols for Anticancer Activity Assessment

1.2.1. Cell Viability Assay (MTT Assay)

This protocol is adapted from a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

-

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MDA-MB-231, A549, C-32)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

-

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

1.2.2. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to determine the effect of the test compounds on the cell cycle distribution.[4]

-

Materials:

-

Treated and untreated cancer cells

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.[4]

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).[4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence.[4]

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.[4]

-

Visualized Mechanism of Action

The following diagram illustrates the proposed mechanism of action for fluoroquinolone derivatives as anticancer agents, which involves the inhibition of Topoisomerase II, leading to DNA damage and apoptosis.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic activity.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of this compound and related derivatives.

Table 2.1: Antibacterial Activity

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium | 4-16 | Not specified | Not specified | [5] |

| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 mg/L | - | - | [6] |

| Pseudomonas aeruginosa | 0.37 mg/L | - | - | [6] | |

| Staphylococcus aureus | 0.75 mg/L | - | - | [6] | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | Comparable to Oxacillin/Ciprofloxacin | Oxacillin/Ciprofloxacin | Not specified | [1] |

Table 2.2: Antifungal Activity

| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | EC50 (mM) | Reference Compound | Reference MIC/EC50 | Citation |

| Triazole-8-hydroxyquinoline derivatives | Candida glabrata, C. parapsilosis, C. albicans, C. krusei | 31.25-1000 | - | Fluconazole | 1.95-62.5 | [5] |

| 8-hydroxyquinoline derivative 2 | Botrytis cinerea | - | 0.0021 | Azoxystrobin | Not specified | [7] |

| Sclerotinia sclerotiorum | - | 0.0016 | Azoxystrobin | Not specified | [7] | |

| Fusarium graminearum | - | 0.0124 | Azoxystrobin | Not specified | [7] | |

| Fusarium oxysporum | - | 0.0059 | Azoxystrobin | Not specified | [7] | |

| Magnaporthe oryzae | - | 0.0120 | Azoxystrobin | Not specified | [7] | |

| 8-hydroxyquinoline derivative 5h | Candida spp. and dermatophytes | 4 | - | Not specified | Not specified | [8] |

Experimental Protocols for Antimicrobial Activity Assessment

2.2.1. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacterial strains.[6]

-

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA)

-

Saline solution (0.85%)

-

Petri dishes

-

Inoculator

-

-

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds.

-

Agar Plate Preparation: Add a defined volume of each compound dilution to molten MHA, mix well, and pour into petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, inoculate the surface of the agar plates with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]

-

Synthesis and Workflow

The development of novel this compound derivatives often involves a multi-step synthetic process followed by a systematic biological screening workflow.

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for generating novel derivatives from a 5-fluoro-2-methyl-8-nitroquinoline starting material.

Preclinical Drug Discovery Workflow

The subsequent diagram outlines a typical preclinical workflow for evaluating quinoline-based drug candidates, from initial computational screening to in vivo studies.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The introduction of the 5-fluoro substituent offers advantages in terms of metabolic stability and bioavailability. The data and protocols presented in this guide highlight the broad spectrum of activity and provide a solid foundation for further research and development in this area. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds, and exploring novel therapeutic applications for this versatile scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 8. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

5-Fluoro-8-quinolinol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

Molecular Formula: C₉H₆FNO

Molecular Weight: 163.15 g/mol [2]

This guide provides a comprehensive overview of 5-Fluoro-8-quinolinol, a halogenated derivative of 8-hydroxyquinoline. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the diverse biological activities exhibited by the 8-hydroxyquinoline scaffold. This document outlines key chemical data, plausible synthetic routes, experimental protocols for evaluating its biological activity, and a discussion of its potential mechanisms of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 387-97-3 | [1][2][3] |

| Molecular Formula | C₉H₆FNO | [2] |

| Molecular Weight | 163.15 g/mol | [2] |

| Synonyms | 5-Fluorooxine |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Skraup or Friedländer reactions. These methods are adaptable for the synthesis of various substituted quinolines.

Protocol 1: Hypothetical Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, a potential starting material would be a suitably substituted aminophenol.

Reaction Scheme:

Caption: Hypothetical Skraup synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Initial Mixture: To the flask, add 2-amino-4-fluorophenol and a mild oxidizing agent.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Glycerol Addition: Add glycerol dropwise to the reaction mixture.

-

Heating: Heat the mixture under reflux for several hours. The reaction is often vigorous and should be monitored carefully. The use of ferrous sulfate can help to moderate the reaction.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by steam distillation.

Protocol 2: Hypothetical Friedländer Synthesis

The Friedländer synthesis provides an alternative route, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Reaction Scheme:

Caption: Hypothetical Friedländer synthesis of this compound.

Detailed Methodology:

-

Reactant Mixture: Combine 2-amino-3-fluorobenzaldehyde and a compound containing an α-methylene group (e.g., acetaldehyde) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add an acid or base catalyst to the mixture.

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization.

Biological Activity and Potential Applications

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research. Their mechanism of action is thought to involve the disruption of metal homeostasis within cancer cells, leading to the inhibition of key cellular processes and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives make them potential candidates for the development of new antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Metal Chelation

A primary proposed mechanism of action for the biological activities of 8-hydroxyquinoline derivatives is their ability to act as chelating agents. By binding to essential metal ions, they can disrupt the function of metalloenzymes that are crucial for cellular processes.

Caption: Proposed mechanism of action via metal chelation.

This chelation can lead to a variety of downstream effects, including the inhibition of DNA replication, protein synthesis, and cellular respiration, ultimately resulting in cell death. The presence of the fluorine atom in this compound can influence its lipophilicity and electronic properties, potentially enhancing its cell permeability and chelating ability.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. Its structural similarity to known biologically active 8-hydroxyquinoline derivatives suggests that it may possess valuable anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Spectroscopic Profile of 5-Fluoro-8-quinolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-8-quinolinol, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. An interpretation of the spectral data is also provided to aid in structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive efforts have been made to collate experimental data, some values may be based on theoretical predictions or comparison with structurally similar compounds due to the limited availability of publicly accessible raw experimental data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 - 8.9 | dd | J ≈ 4.5, 1.5 Hz |

| H-3 | ~7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | ~8.4 - 8.6 | dd | J ≈ 8.5, 1.5 Hz |

| H-6 | ~7.1 - 7.3 | (d, JH-F) | J ≈ 9.0 Hz |

| H-7 | ~7.4 - 7.6 | d | J ≈ 8.5 Hz |

| 8-OH | ~9.0 - 10.0 | br s | - |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is estimated based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~148 - 150 |

| C-3 | ~122 - 124 |

| C-4 | ~135 - 137 |

| C-4a | ~138 - 140 |

| C-5 | ~155 - 158 (d, ¹JC-F ≈ 250 Hz) |

| C-6 | ~110 - 112 (d, ²JC-F ≈ 20 Hz) |

| C-7 | ~128 - 130 (d, ⁴JC-F ≈ 3 Hz) |

| C-8 | ~150 - 152 (d, ³JC-F ≈ 10 Hz) |

| C-8a | ~128 - 130 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is estimated based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 - 1580 | Strong | C=N stretch (quinoline ring) |

| ~1500 - 1450 | Strong | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | C-F stretch |

| ~1200 - 1150 | Strong | C-O stretch (phenolic) |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 135 | Variable | [M - CO]⁺ |

| 116 | Variable | [M - F - CO]⁺ |

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the structure.

Interpretation of Spectra

The spectroscopic data provides a detailed fingerprint of the this compound molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The downfield shifts of H-2 and H-4 are characteristic of their positions adjacent to the nitrogen atom. The fluorine atom at position 5 will introduce splitting to the neighboring proton H-6, resulting in a doublet. The hydroxyl proton at position 8 will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F). Smaller two-, three-, and four-bond couplings to fluorine will also be observable for the adjacent carbons, providing valuable structural confirmation.

-

IR Spectroscopy: The IR spectrum is characterized by a broad absorption band in the high-frequency region, indicative of the O-H stretching of the phenolic group. The strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline core. A strong band corresponding to the C-F stretch is also expected.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (163.15 g/mol ). Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO) from the phenolic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used.[1] Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[1] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr pellet or thin film method is commonly used.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., dichloromethane or acetone).[2]

-

Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[2]

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[3]

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[3]

-

Fragmentation: The high internal energy of the molecular ion often leads to fragmentation, producing a series of characteristic fragment ions.[3]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility and stability of 5-Fluoro-8-quinolinol in different solvents

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-8-quinolinol, a key intermediate and active compound in various research and development endeavors. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate experimental design, formulation development, and analytical method validation. While specific quantitative data for this compound is not extensively available in the public domain, this guide provides a robust framework based on the known physicochemical properties of structurally similar quinoline derivatives, alongside detailed experimental protocols for determining these properties.

Executive Summary

This compound is a substituted quinolinol with anticipated low aqueous solubility and good solubility in various organic solvents. Its stability is predicted to be robust under neutral and acidic conditions, while susceptibility to degradation is expected under basic, photolytic, and high-temperature conditions. This guide outlines the predicted solubility and stability profiles, provides detailed experimental methodologies for their determination, and presents visual workflows to aid in experimental planning.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Based on the general characteristics of quinoline derivatives, a qualitative solubility profile can be predicted. Quantitative determination requires empirical testing as outlined in the experimental protocols.

Predicted Solubility in Various Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the general solubility characteristics of quinoline derivatives, which are typically sparingly soluble in water and more soluble in organic solvents.[1]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The aromatic quinoline core imparts hydrophobicity. |

| Buffered Solutions (pH 7.4) | Low | At physiological pH, the compound is likely to be in its neutral form with limited aqueous solubility. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderately Soluble | Increased alkyl chain length compared to ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a versatile organic solvent. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent with a lower polarity than DMSO and DMF. | |

| Acetone | Moderately Soluble | A common polar aprotic solvent. | |

| Non-Polar | Dichloromethane | Sparingly Soluble | The polarity of the molecule may limit solubility in non-polar solvents. |

| Hexane | Insoluble | The significant polarity mismatch between the compound and the solvent will likely result in very poor solubility. |

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods. The following sections outline the predicted stability under various stress conditions.

Predicted Stability under Different Conditions

This table summarizes the expected stability of this compound under forced degradation conditions, drawing parallels from the behavior of other fluoroquinolone and quinoline compounds.[2][3]

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Stable | The quinoline nitrogen is likely to be protonated, which generally enhances stability for this class of compounds. |

| Neutral (e.g., pH 7) | Stable | Expected to be stable under neutral aqueous conditions for typical experimental durations. |

| Basic (e.g., 0.1 M NaOH) | Unstable | The hydroxyl group can be deprotonated, making the molecule susceptible to oxidative and hydrolytic degradation. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Unstable | The electron-rich aromatic ring system may be susceptible to oxidation. |

| Photolytic (UV/Vis light) | Unstable | Fluoroquinolone compounds are known to be photolabile, and degradation upon exposure to light is a common pathway.[4] |

| Thermal (e.g., 60°C) | Potentially Unstable | Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The presence of fluorine substituents generally enhances thermal stability.[5] |

Experimental Protocols

To obtain definitive quantitative data for the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

4.1.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

4.1.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

4.1.3 Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

4.2.1 Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled light (UV/Vis) exposure

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Validated stability-indicating HPLC method

4.2.2 Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60 °C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution of this compound to a controlled light source in a photostability chamber, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

-

Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

The method should be able to separate the intact this compound from all degradation products.

-

Use a PDA detector to check for peak purity and an MS detector to identify the mass of the degradation products.

-

Quantify the amount of this compound remaining and the amount of each degradation product formed.

-

4.2.3 Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided predictions based on analogous compounds and detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. The structured approach and visual workflows are designed to support robust experimental design and data generation in the development of new therapeutics and chemical entities.

References

5-Fluoro-8-quinolinol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-8-quinolinol, a fluorinated derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest for a multitude of research applications. While direct and extensive studies on this specific molecule are nascent, its structural characteristics—combining the potent metal-chelating 8-hydroxyquinoline core with the bioactivity-enhancing properties of a fluorine substituent—suggest a rich potential in medicinal chemistry, materials science, and analytical chemistry. This technical guide consolidates the known physicochemical properties of this compound, extrapolates its potential biological activities based on comprehensive data from structurally related analogs, and provides detailed experimental protocols for its investigation as an anticancer, antimicrobial, and neuroprotective agent, as well as a fluorescent chemosensor.

Introduction: The Promise of a Fluorinated Quinolinol

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemistry, renowned for its broad spectrum of biological activities and its utility in materials science.[1][2] The core activities of 8-HQ and its derivatives often stem from their potent ability to chelate metal ions, which are crucial for the function of many biological enzymes and processes.[1] The introduction of a fluorine atom at the 5-position is a strategic modification known to enhance key molecular properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This strategic fluorination in this compound is hypothesized to modulate the inherent properties of the 8-hydroxyquinoline core, potentially leading to compounds with enhanced efficacy and novel applications.

Physicochemical Properties and Synthesis

A foundational understanding of this compound begins with its basic chemical and physical characteristics.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 387-97-3 | |

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 110-113 °C | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | [4] |

Spectral Data

Preliminary spectral data for this compound has been reported, which is critical for its identification and characterization.

-

¹H NMR Spectrum: Available data confirms the chemical structure.[5]

-

Infrared (IR) Spectrum: The IR spectrum would be expected to show characteristic peaks for O-H, C-H (aromatic), C=C, C=N, and C-F stretching and bending vibrations, consistent with its structure.[6][7]

Synthesis

The synthesis of 5-substituted-8-hydroxyquinolines can be achieved through various established organic chemistry methodologies. A common approach involves the Skraup-Doebner-von Miller reaction or multi-step synthesis starting from a suitably substituted aniline.[8]

Potential Research Applications and Experimental Protocols

The following sections outline the most promising research avenues for this compound, supported by detailed, generalized experimental protocols to guide researchers in their investigations.

Anticancer Activity

The 8-hydroxyquinoline scaffold is present in numerous compounds with demonstrated anticancer properties.[9][10] These activities are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The addition of fluorine can enhance the cytotoxic potential of quinoline derivatives.[11][12]

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on cancer cell lines.[13][14]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

To provide a reference for expected potency, the following table shows IC₅₀ values for other 8-hydroxyquinoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [15][16] |

| 5,7-dichloro-8-hydroxyquinoline derivatives | Various | Varied | [17] |

Antimicrobial Activity

Quinolone and quinoline derivatives form the basis of many antibacterial and antifungal agents.[16][18][19][20] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase. Fluorination is a key feature of the potent fluoroquinolone class of antibiotics.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[21][22][23][24][25]

-

Inoculum Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

-

-

Broth Microdilution Assay:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus, E. faecalis | 4–16 | [17] |

Neuroprotective Activity

Several 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions involved in neurotoxicity.[26][27][28]

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced death.[29][30]

-

Cell Culture:

-

Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

-

Seed cells in 96-well plates and allow them to differentiate if necessary.

-

-

Neuroprotection Assay:

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induce neurotoxicity by adding an oxidative stressor (e.g., H₂O₂ or 6-hydroxydopamine).

-

Include a control group with the neurotoxin alone and a vehicle control group.

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

Determine cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

-

Fluorescent Chemosensor for Metal Ions

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often modulated upon chelation with metal ions.[1][2][31][32][33] This makes them excellent candidates for the development of fluorescent sensors for the detection of various metal ions.

This protocol evaluates the change in fluorescence of this compound upon binding to metal ions.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃) in water or the same solvent.

-

-

Fluorescence Measurement:

-

In a cuvette, place a dilute solution of this compound.

-

Record the initial fluorescence emission spectrum using a spectrofluorometer.

-

Incrementally add small aliquots of a metal ion solution to the cuvette.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates that this compound can act as a sensor for that particular metal ion.

-

Conclusion and Future Directions

This compound is a compound with considerable, albeit largely unexplored, research potential. Based on the robust activities of the 8-hydroxyquinoline scaffold and the known benefits of fluorination, it is a prime candidate for investigation in several key areas of drug discovery and materials science. The experimental protocols provided in this guide offer a clear roadmap for researchers to begin systematically evaluating its efficacy as an anticancer, antimicrobial, and neuroprotective agent, and as a fluorescent chemosensor. Future research should focus on generating empirical data for this compound to validate these hypothesized applications, elucidating its precise mechanisms of action, and exploring its structure-activity relationships through the synthesis of further derivatives. Such studies will be instrumental in unlocking the full potential of this promising molecule.

References

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | Semantic Scholar [semanticscholar.org]

- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. bmglabtech.com [bmglabtech.com]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 27. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 28. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. files01.core.ac.uk [files01.core.ac.uk]

- 32. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 33. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 5-Fluoro-8-quinolinol: A Technical Guide for Drug Discovery Professionals

Introduction

5-Fluoro-8-quinolinol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its versatile biological activities. The incorporation of a fluorine atom at the 5-position of the quinoline ring is a strategic modification intended to modulate the compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document outlines key computational methodologies, predicted molecular properties, and standardized experimental protocols relevant to the characterization and evaluation of this compound.

Theoretical Studies and Computational Modeling

Computational chemistry provides powerful tools to predict the molecular properties and potential biological activity of compounds like this compound before their synthesis and experimental testing. The primary methods employed are Density Functional Theory (DFT) for understanding the electronic structure and molecular properties, and molecular docking to investigate its interactions with protein targets.

Density Functional Theory (DFT) Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key properties.[1][2][3]

Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state. The predicted bond lengths and angles for the quinoline core are expected to be largely consistent with those of the parent 8-hydroxyquinoline.

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen, nitrogen, and fluorine atoms are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein. For this compound, a typical molecular docking workflow would involve:

-

Target Selection and Preparation: A protein target is selected based on the known biological activities of quinoline derivatives, such as antibacterial or anticancer effects. The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT.

-

Docking Simulation: A docking program is used to fit the ligand into the binding site of the protein. The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Data Presentation

The following tables summarize the predicted physicochemical properties and representative computational data for this compound, based on data from its parent compound and other halogenated derivatives.

| Property | Predicted Value | Reference |

| Molecular Formula | C9H6FNO | - |

| Molecular Weight | 163.15 g/mol | - |

| pKa | ~8.5 (for the hydroxyl group) | [4] |

| LogP | ~2.5 | [5] |

| Aqueous Solubility | Low | [5] |

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Description | Typical Value Range for 8-Hydroxyquinoline Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

| Binding Energy (from docking) | Estimated affinity for a target protein | -6.0 to -9.0 kcal/mol |

Table 2: Representative Computational Data for 8-Hydroxyquinoline Derivatives

Experimental Protocols

The theoretical predictions for this compound should be validated through experimental synthesis and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for the synthesis of quinoline derivatives. A common approach is the Skraup synthesis, which involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid.[6] Alternatively, functionalization of the 8-hydroxyquinoline core can be performed. A documented synthesis involving 5-fluoro-8-hydroxyquinoline as a starting material confirms its availability for further reactions.[7]

General Procedure for a Betti Reaction using 5-Fluoro-8-hydroxyquinoline: [7]

-

A mixture of 5-fluoro-8-hydroxyquinoline, an aldehyde (e.g., 3-bromobenzaldehyde), and an amine (e.g., benzamide) is stirred in a suitable solvent like ethanol at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the resulting precipitate is filtered, washed with the solvent, and dried to yield the desired product.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, hydroxyl, and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each of the nine carbon atoms in the quinoline core, with their chemical shifts indicating their electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3400 cm⁻¹), C-F stretch (around 1000-1100 cm⁻¹), and various C=C and C=N stretching vibrations of the aromatic rings.[8]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Mandatory Visualizations

Computational Workflow Diagram

Caption: A generalized workflow for the computational analysis of this compound.

Hypothetical Signaling Pathway Modulation

Caption: A diagram illustrating the potential mechanism of antibacterial action of this compound.

References

- 1. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rroij.com [rroij.com]

- 7. rsc.org [rsc.org]

- 8. scirp.org [scirp.org]

Methodological & Application

Application Notes and Protocols for 5-Fluoro-8-quinolinol as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent chemosensors for the detection of a variety of metal ions.[1][2] The underlying principle of their function lies in the chelation of metal ions by the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold. This binding event often leads to a significant change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence, providing a detectable signal.[3] The substitution of different functional groups onto the 8-HQ backbone can modulate its selectivity, sensitivity, and photophysical characteristics.[2]

This document provides detailed application notes and protocols for the use of 5-fluoro-8-quinolinol as a fluorescent probe for metal ion detection. It should be noted that while the synthesis of this compound has been reported, comprehensive studies detailing its quantitative fluorescence response to a wide range of metal ions are not extensively available in the current scientific literature. Therefore, the following protocols are based on established methodologies for similar 8-hydroxyquinoline derivatives and serve as a foundational guide for researchers to characterize and utilize this compound as a fluorescent probe. The provided tables are templates for recording experimental data.

Principle of Detection

The fluorescence of 8-hydroxyquinoline is typically weak due to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl group to the quinoline nitrogen.[4][5] Upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement of the fluorescence intensity, a phenomenon often referred to as chelation-enhanced fluorescence (CHEF). The formation of a rigid metal-ligand complex restricts intramolecular rotations, further contributing to the increase in fluorescence quantum yield.[2] The selectivity of this compound towards specific metal ions will depend on factors such as the stability of the resulting complex and the coordination geometry of the metal ion.

Quantitative Data

Table 1: Photophysical Properties of this compound and its Metal Complexes

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| This compound | ||||

| + Zn²⁺ | ||||

| + Al³⁺ | ||||

| + Mg²⁺ | ||||

| + Cd²⁺ | ||||

| + Cu²⁺ | ||||

| + Fe³⁺ | ||||

| Solvent: | ||||

| Concentration: |

Table 2: Binding Properties and Detection Limits of this compound for Various Metal Ions

| Metal Ion | Binding Stoichiometry (Probe:Metal) | Binding Constant (K_a, M⁻¹) | Limit of Detection (LOD, µM) |

| Zn²⁺ | |||

| Al³⁺ | |||

| Mg²⁺ | |||

| Cd²⁺ | |||

| Cu²⁺ | |||

| Fe³⁺ | |||

| Buffer System: | |||

| pH: |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general synthetic procedures for halogenated 8-hydroxyquinolines.

Materials:

-

8-hydroxyquinoline

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 8-hydroxyquinoline in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add N-Fluorobenzenesulfonimide (NFSI) to the solution in a 1:1.1 molar ratio (8-hydroxyquinoline:NFSI).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the general steps for evaluating the fluorescence response of this compound to various metal ions.

Materials:

-

Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

-

Stock solutions of various metal salts (e.g., 10 mM in deionized water).

-

Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

-

Spectrofluorometer and quartz cuvettes.

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer.

-

Prepare working solutions of metal ions at various concentrations by diluting the stock solutions in the same buffer.

-

-

Fluorescence Measurements:

-

Place the this compound working solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength (to be determined experimentally).

-

Incrementally add aliquots of a specific metal ion stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

-

This titration curve can be used to determine the binding constant and the limit of detection.

-

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

Procedure:

-

Prepare a series of solutions containing this compound and the target metal ion, where the total molar concentration is kept constant, but the mole fraction of the probe is varied from 0 to 1.

-

Measure the fluorescence intensity of each solution at the emission maximum of the complex.

-

Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.

-

The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex.

Protocol 4: Selectivity Study

Procedure:

-

Prepare a solution of this compound (e.g., 10 µM) in the buffer.

-

Add a fixed concentration (e.g., 5 equivalents) of the target metal ion and record the fluorescence spectrum.

-

To separate solutions of the probe, add the same concentration of various potentially interfering metal ions and record their fluorescence spectra.

-

For competitive selectivity, add the interfering metal ions to a solution of the probe that already contains the target metal ion and observe any changes in fluorescence.

Conclusion

This compound holds promise as a fluorescent probe for the detection of metal ions, leveraging the well-established chemistry of the 8-hydroxyquinoline scaffold. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically investigate its potential. Further experimental work is necessary to fully characterize its photophysical properties, metal ion selectivity, and binding affinities to establish its utility in various applications, including environmental monitoring, biological imaging, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Metal Ion Detection with 5-Fluoro-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction